molecular formula C15H19ClO3 B023671 Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate CAS No. 154477-54-0

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Cat. No. B023671
M. Wt: 282.76 g/mol
InChI Key: ULWORPZJUIFPIC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate” is a chemical compound with the molecular formula C14H17ClO3 . It has an average mass of 268.736 Da and a monoisotopic mass of 268.086609 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a chlorobutanoyl group attached to the 4-position of a phenyl ring, which is further attached to a 2-methylpropanoate group . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 438.1±35.0 °C at 760 mmHg, and a flash point of 218.8±25.9 °C . It has a molar refractivity of 70.3±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 226.7±3.0 cm3 .

Scientific Research Applications

  • It is used for preparing diastereoisomeric secondary alcohols (Barbero et al., 1997).

  • This compound aids in the synthesis of various 4-acylpyrazolones, which are important in organic chemistry (Eller & Holzer, 2018).

  • It has potential antiproliferative activity and may inhibit DNA gyrase-ATPase activity, which is significant in the field of medical research (Yurttaş et al., 2022).

  • The compound is involved in the formation of cyclopropane derivatives in the Blaise rearrangement, a notable reaction in synthetic organic chemistry (Abe & Suehiro, 1982).

  • It is proposed as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), a process important in polymer chemistry (Guillaneuf et al., 2010).

  • Additionally, it has been isolated from the essential oils of Pimpinella species in Turkey and evaluated for various biological activities like antimalarial, antimicrobial, estrogenic, and aphidicidal activities (Baser et al., 2007).

properties

IUPAC Name

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWORPZJUIFPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435032
Record name Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
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Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

CAS RN

154477-54-0
Record name Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate
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Record name Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
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Record name Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-α,α-dimethyl-, methyl ester
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Record name Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate
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Synthesis routes and methods I

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid (6.2 g, 23.1 mmol) in hot methanolic solution of anhydrous hydrogen chloride (42 mL of a methanol containing 3.2 g of anhydrous hydrogen chloride). Reflux for 42 minutes, evaporate the solvent in vacuo, dissolve the residue in methylene chloride and wash with water. Dry (MgSO4), filter through silica gel, washing the gel with methylene chloride. Combine the organic washings and evaporate the solvent in vacuo to give the title compound as a clear oil (6.21 g, 94%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Mix 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid (10.0 g, 37.3 mmol) and anhydrous potassium carbonate (3.5 g, 25.3 mmol). Heat to 40° C. in acetonitrile (100 mL) and stir under a nitrogen atmosphere. Add dimethyl sulfate (13.3 g, 105 mmol) and reflux for 45 minutes. Evaporate the solvent in vacuo, dissolve the residue in ethyl acetate (50 mL) and wash with water (4×50 mL). Dry (MgSO4), filter through silica gel and evaporate the solvent in vacuo to give the title compound (6.4 g, 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

MDC (600 ml) and aluminium chloride (347 gms) were charged to a reactor and chilled to −10° C. Methyl-2-methyl-2 phenyl-propanoate (Intermediate 4) (500 gms) was dissolved in MDC (650 ml) and added slowly through a dropper at −10 to 0° C. to obtain mixture A. MDC (600 ml) and aluminium chloride (520 gms) were charged to a different reactor, and chilled to −10° C. 4-chloro butyryl chloride (550 gms) was dissolved in MDC (650 ml) and added slowly through a dropper at −10 to 0° C. to obtain mixture B. Both mixtures A and B were stirred for 45 minutes at −10 to 0° C. separately. Mixture A was added to mixture B slowly at −10 to 0° C. and the reaction monitored by GC for completion (24 hours). The mass was quenched slowly in conc. HCl (1 ltr) at 10-20° C. and stirred for 30 minutes. The MDC layer was separated and the aqueous layer extracted with MDC (500 ml). The combined MDC layer was dried over sodium sulfate and concentrated under vacuum to obtain 880 gms of the title compound as an oil.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
520 g
Type
reactant
Reaction Step Three
Quantity
550 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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